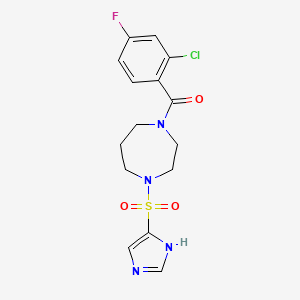

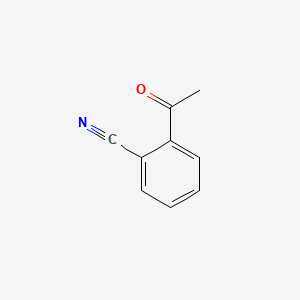

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival. CX-4945 has been shown to have promising anticancer activity, and its synthesis and mechanism of action have been extensively studied.

Aplicaciones Científicas De Investigación

Role in Polyamine Analogue-induced Programmed Cell Death

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) is a polyamine analogue demonstrating cytotoxic activity in a phenotype-specific manner. It induces programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). The mechanism involves oxidative stress from H2O2 production via the SSAT/polyamine oxidase (PAO) pathway, suggesting a potential basis for differential sensitivity to antineoplastic agents like CPENSpm (Ha et al., 1997).

Effects on Fruits and Vegetables

Research on 1-methylcyclopropene (1-MCP) has shown significant effects on delaying ripening and senescence in fruits and vegetables. 1-MCP interacts with the ethylene perception in plants, improving the maintenance of product quality. Its application has been notably successful in apples, illustrating the diverse potential of cyclopropene compounds for commercial technology in agricultural products (Watkins, 2006).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters with bromophenol moieties have been explored for their inhibitory effects on carbonic anhydrase enzyme (CA). These compounds, including those incorporating cyclopropane moieties, have exhibited excellent inhibitory effects in the low nanomolar range, indicating potential for therapeutic applications in conditions where CA activity is implicated (Boztaş et al., 2015).

Reactivity and Application in Carbene Chemistry

The reactivity of oxalamide-based carbene compounds, including those leading to cyclopropanation products, has been studied for their potential applications in organic synthesis and catalysis. These compounds demonstrate unique reactivity patterns and have been utilized to produce various cyclopropanation products, offering insights into the development of new catalysts and synthetic methods (Braun et al., 2012).

Protective Effects in Chemotherapy

Research has also highlighted the protective effects of certain cyclopropyl-containing compounds against the hematologic toxicity of cyclophosphamide, an anticancer drug. This indicates the potential of such compounds in mitigating side effects of chemotherapy and enhancing patient outcomes (Glover et al., 1986).

Propiedades

IUPAC Name |

N'-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVSNNQRPDDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2691101.png)

![3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2691103.png)

![3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2691106.png)

![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)

![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)

![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)

![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)